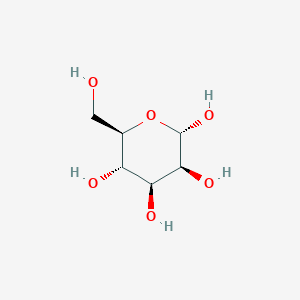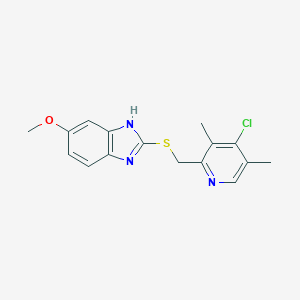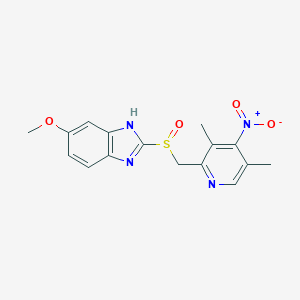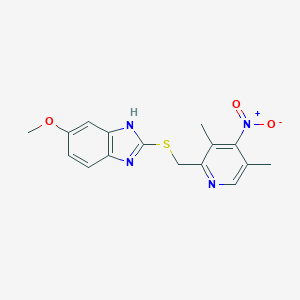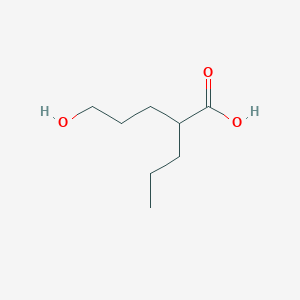
5-Hydroxyvalproic acid
描述
Synthesis Analysis
The synthesis of compounds related to 5-hydroxyvalproic acid often involves innovative methodologies that aim for efficiency and environmental friendliness. For instance, the hydrotalcite-supported gold nanoparticle catalyzed oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid demonstrates a green synthesis approach under atmospheric oxygen pressure without the need for additional bases (Gupta et al., 2011). This method reflects the broader interest in developing sustainable synthesis routes for various compounds.
Molecular Structure Analysis
Investigations into the molecular structure of 5-hydroxyvalproic acid derivatives reveal the complexity and diversity of these compounds. Studies such as the metal-dependent structural variations based on mixed ligands of 5-hydroxy isophthalic acid and 1,3-bis(imidazol-1-ylmethyl)benzene show how different metals influence the coordination polymers' structure, highlighting the intricate interplay between molecular structure and chemical functionality (Zhang et al., 2016).
Chemical Reactions and Properties
The chemical properties of 5-hydroxyvalproic acid and related compounds, such as 5-hydroxymethylfurfural, have been extensively studied. The aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts, for example, demonstrates the reactive versatility and potential application of these compounds in producing valuable chemical building blocks from biomass (Casanova et al., 2009).
Physical Properties Analysis
The physical properties of 5-hydroxyvalproic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, detailed studies specifically addressing the physical properties of 5-hydroxyvalproic acid were not identified in the search, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
The chemical properties of compounds related to 5-hydroxyvalproic acid, including reactivity, stability, and interactions with other chemical entities, form the basis for their potential applications in various fields. For example, the study on the synthesis of 5-hydroxysedamine using hydroformylation outlines a novel approach to establishing aminoalcohol structures, demonstrating the innovative strategies employed in exploring the chemical properties of these compounds (Bates et al., 2014).
科学研究应用
Pharmacology and Neuroscience :
- Valproic acid, which is related to 5-Hydroxyvalproic acid, increases 5-hydroxytryptamine levels in the hippocampus, potentially mediating its anticonvulsant action (Whitton & Fowler, 1991).
- Valproic acid reduces 5-hydroxymethylcytosine content in mitochondrial DNA after prolonged treatment, which might impact the therapeutic and unwanted effects of this drug (Chen, Dzitoyeva, & Manev, 2012).
- 5-hydroxynorvaline, similar to 5-Hydroxyvalproic acid, inhibits corn leaf aphid reproduction when accumulated in similar concentrations in artificial diets (Yan et al., 2014).
- Valproate therapy increases urinary 4-hydroxybutyrate levels in patients with succinic semialdehyde dehydrogenase deficiency, with 4-hydroxyvalproate and 5-hydroxyvalproate contributing to this increase (Shinka et al., 2003).
Environmental and Material Sciences :
- 5-Hydroxytryptophan, which is structurally related to 5-Hydroxyvalproic acid, effectively protects steel surfaces from acid corrosion in well treatment fluids, suggesting potential applications in corrosion prevention (Ituen, Akaranta, & James, 2016).
- Thermal acid hydrolysis of algal biomass with bacterial isolate B. cepacia H-2 effectively transforms 5-hydroxy-methylfurfural into 2,5-furan-dicarboxylic acid, a promising biomass platform molecule (Yang & Huang, 2016).
Biochemical Research :
- CSF 5-HIAA can effectively detect central serotonergic damage caused by MDMA in non-human primates, suggesting its potential utility in detecting neuronal damage in humans (Ricaurte et al., 1988).
- The relationship between 5-HIAA in CSF and brain in rabbits indicates that 5-HIAA in CSF may serve as a reliable indicator of central 5-HT metabolism (Bowers, 1970).
- Valproic acid hydroxylation in human fetal tissues suggests it is a direct-acting teratogen without significant embryotoxicity (Rettie et al., 1986).
属性
IUPAC Name |
5-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-4-7(8(10)11)5-3-6-9/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWBCJXKYKOLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968428 | |
| Record name | 5-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyvalproic acid | |
CAS RN |
53660-23-4 | |
| Record name | 5-Hydroxyvalproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53660-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyvalproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53660-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Hydroxyvalproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013898 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




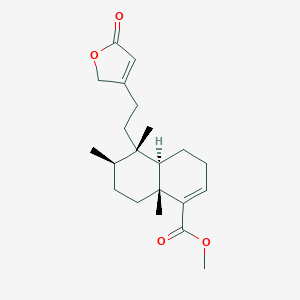

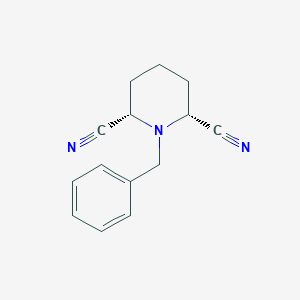

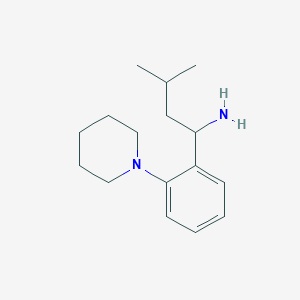
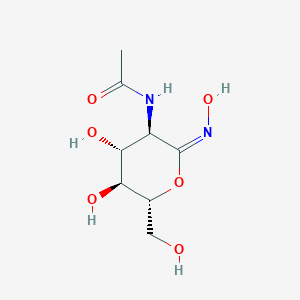
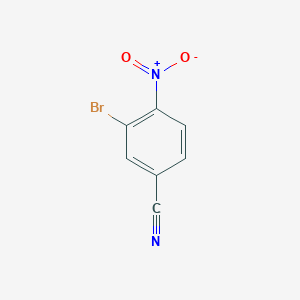
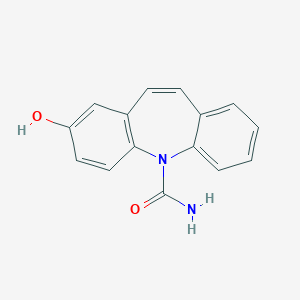
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
